

# Application Notes & Protocols: Creating TP-110 Nanoparticle Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TP-110** is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers. [1] Despite its potent anti-cancer activity, the therapeutic application of **TP-110** is limited by its poor aqueous solubility and potential for off-target toxicity. To overcome these challenges, a nanoparticle-based drug delivery system has been developed using Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer.[2] Encapsulation of **TP-110** into PLGA nanoparticles (NPs) is designed to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[3][4] These application notes provide a detailed protocol for the synthesis, characterization, and in vitro evaluation of **TP-110** loaded PLGA nanoparticles.

### **Data Presentation**

Table 1: Physicochemical Properties of TP-110 Loaded PLGA Nanoparticles



| Formula<br>tion<br>Code | Polymer<br>Concent<br>ration<br>(mg/mL) | Drug-to-<br>Polymer<br>Ratio<br>(w/w) | Particle<br>Size<br>(nm) | Polydis<br>persity<br>Index<br>(PDI) | Zeta<br>Potentia<br>I (mV) | Encaps<br>ulation<br>Efficien<br>cy (%) | Drug<br>Loading<br>(%) |
|-------------------------|-----------------------------------------|---------------------------------------|--------------------------|--------------------------------------|----------------------------|-----------------------------------------|------------------------|
| TP-110-<br>NP-01        | 10                                      | 1:10                                  | 155.2 ± 4.8              | 0.12 ±<br>0.02                       | -25.3 ±<br>1.5             | 85.6 ± 3.2                              | 7.8 ± 0.3              |
| TP-110-<br>NP-02        | 20                                      | 1:10                                  | 180.5 ± 6.1              | 0.15 ±<br>0.03                       | -22.1 ±<br>1.8             | 82.1 ±<br>4.1                           | 7.5 ± 0.4              |
| TP-110-<br>NP-03        | 10                                      | 1:5                                   | 162.7 ± 5.5              | 0.14 ±<br>0.02                       | -28.9 ±<br>2.1             | 75.3 ±<br>5.5                           | 12.5 ±<br>0.9          |
| Control-<br>NP          | 10                                      | 0                                     | 150.1 ± 4.2              | 0.11 ±<br>0.01                       | -26.8 ±                    | N/A                                     | N/A                    |

Table 2: In Vitro Drug Release Profile of TP-110 from PLGA Nanoparticles

| Time (hours) | Cumulative Release (%) -<br>pH 7.4 | Cumulative Release (%) -<br>pH 5.5 |
|--------------|------------------------------------|------------------------------------|
| 0            | 0                                  | 0                                  |
| 1            | 10.2 ± 1.5                         | 15.8 ± 2.1                         |
| 4            | 22.5 ± 2.8                         | 35.2 ± 3.5                         |
| 8            | 35.8 ± 3.1                         | 55.6 ± 4.2                         |
| 12           | 48.2 ± 3.9                         | 72.3 ± 5.1                         |
| 24           | 65.7 ± 4.5                         | 88.9 ± 5.8                         |
| 48           | 82.1 ± 5.2                         | 95.4 ± 4.9                         |
| 72           | 90.3 ± 5.8                         | 98.1 ± 3.7                         |

Table 3: In Vitro Cytotoxicity of TP-110 Formulations in A549 Lung Cancer Cells (IC50 Values)



| Formulation  | IC50 (μM)  |
|--------------|------------|
| Free TP-110  | 15.8 ± 2.3 |
| TP-110-NP-01 | 5.2 ± 0.8  |
| Control-NP   | > 100      |

# **Experimental Protocols**

# Protocol 1: Synthesis of TP-110 Loaded PLGA Nanoparticles

This protocol describes the preparation of **TP-110** loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.

#### Materials:

- TP-110
- Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
- Deionized (DI) water
- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Centrifuge

#### Method:



- Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of TP-110 in 1 mL of DCM.
- Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in DI water.
- Emulsification: Add the organic phase to 4 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude.
- Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v) PVA solution and stir for 4 hours at room temperature to allow for DCM evaporation.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet twice with DI water to remove excess PVA.
- Lyophilization: Resuspend the final nanoparticle pellet in a small volume of DI water and lyophilize for 48 hours to obtain a dry powder. Store at -20°C.

# Protocol 2: Characterization of TP-110 Loaded PLGA Nanoparticles

This protocol details the methods for characterizing the physicochemical properties of the prepared nanoparticles.

- A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Resuspend a small amount of lyophilized nanoparticles in DI water.
- Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the particle size and PDI.
- Measure the zeta potential using the same instrument equipped with an electrode assembly.
- B. Encapsulation Efficiency (EE) and Drug Loading (DL):



- Accurately weigh 5 mg of lyophilized TP-110-NPs and dissolve in 1 mL of DMSO to disrupt the nanoparticles and release the encapsulated drug.
- Quantify the amount of **TP-110** in the DMSO solution using a validated HPLC method or UV-Vis spectrophotometry at the characteristic absorbance wavelength of **TP-110**.
- Calculate EE and DL using the following formulas:
  - EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
  - DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

## **Protocol 3: In Vitro Drug Release Study**

This protocol describes the procedure to evaluate the release of **TP-110** from the PLGA nanoparticles over time.

#### Materials:

- TP-110-NPs
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
- Dialysis membrane (MWCO 10 kDa)
- Shaking incubator

#### Method:

- Disperse 10 mg of TP-110-NPs in 2 mL of the respective PBS buffer.
- Transfer the suspension into a dialysis bag and seal it.
- Place the dialysis bag in a beaker containing 50 mL of the same PBS buffer.
- Incubate at 37°C with gentle shaking (100 rpm).
- At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.



- Quantify the amount of TP-110 in the collected samples using HPLC or UV-Vis spectrophotometry.
- Calculate the cumulative percentage of drug release at each time point.

## **Protocol 4: In Vitro Cytotoxicity Assay**

This protocol outlines the steps to assess the anti-cancer efficacy of **TP-110** formulations using a cell viability assay.

#### Materials:

- · A549 human lung cancer cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Free TP-110, TP-110-NPs, and Control-NPs
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well plates
- Plate reader

#### Method:

- Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of free **TP-110**, **TP-110**-NPs, and Control-NPs in cell culture medium.
- Replace the medium in the wells with the prepared drug solutions and incubate for 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a plate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization of TP-110 nanoparticles.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mTOR signaling in growth control and disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of polymeric nanoparticles for drug delivery Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 3. Nanoparticle drug delivery Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Creating TP-110 Nanoparticle Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612070#creating-tp-110-nanoparticle-delivery-systems]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com